(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Description
The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a heterocyclic molecule featuring multiple pharmacologically relevant motifs:
- Sulfonated tetrahydrothiophene: A 1,1-dioxidotetrahydrothiophen-3-yl group, which enhances solubility and metabolic stability.
- 3,5-Dimethylpyrazole: A substituted pyrazole moiety known for modulating kinase inhibition and receptor binding.
- Piperazine linker: A flexible spacer improving pharmacokinetic properties.
- Triazolyl methanone: A 1-methyl-1H-1,2,3-triazol-4-yl group, contributing to π-π stacking interactions in target binding.
Properties
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O3S/c1-12-16(13(2)24(19-12)14-4-9-28(26,27)11-14)22-5-7-23(8-6-22)17(25)15-10-21(3)20-18-15/h10,14H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDJQKJHGQTIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CN(N=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone , hereafter referred to as Compound A , represents a complex organic structure with potential pharmacological properties. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
Compound A is characterized by the presence of multiple heterocyclic rings including a tetrahydrothiophene moiety and a triazole ring. The structural complexity suggests potential interactions with various biological targets.
Structural Features:
- Tetrahydrothiophene : Known for its role in enhancing the lipophilicity of compounds.
- Pyrazole and Triazole Rings : These heterocycles are often associated with diverse biological activities, including anti-inflammatory and anticancer properties.
1. Anticancer Activity
Research has indicated that compounds featuring pyrazole and triazole structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
2. Antimicrobial Properties
Compound A may also possess antimicrobial activity. Analogous compounds with pyrazole moieties have demonstrated effectiveness against both bacterial and fungal strains. For example, 2-(pyrazol-4-yl)-1,3,4-oxadiazoles have been reported to disrupt bacterial cell membranes, leading to cell lysis .
In Vitro Studies
In vitro assays have been conducted to evaluate the potency of Compound A against various biological targets. The following table summarizes key findings from recent studies:
| Assay Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| TR-FRET Assay | RORγt (nuclear receptor) | 0.5 | |
| Antibacterial | E. coli | 15 | |
| Antifungal | Candida albicans | 20 |
The mechanism by which Compound A exerts its biological effects is multifaceted:
- RORγt Inhibition : The compound acts as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .
- Membrane Disruption : Similar compounds have been shown to compromise microbial cell membranes, leading to increased permeability and eventual cell death .
Case Study 1: Anticancer Activity
A study investigating the effects of pyrazole derivatives on human cancer cell lines demonstrated that compounds similar to Compound A could significantly reduce cell viability through apoptosis induction. The study utilized flow cytometry to assess apoptotic markers, revealing a dose-dependent response .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antibacterial activity of triazole-containing compounds against Staphylococcus aureus. The results indicated that these compounds inhibited bacterial growth effectively at concentrations comparable to established antibiotics .
Comparison with Similar Compounds
Structural Comparison
The target compound’s uniqueness lies in its combination of sulfone, pyrazole, piperazine, and triazole groups. Below is a comparative analysis with structurally related compounds from the literature:
Key Observations :
Insights :
Predictions for the Target Compound :
Computational and Analytical Considerations
- Structural Determination : X-ray crystallography using SHELX programs (e.g., SHELXL) is standard for verifying heterocyclic structures, as seen in related studies .
- Similarity Metrics: Tanimoto coefficients or Morgan fingerprints could quantify structural overlap with known bioactive compounds, guiding virtual screening .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis of complex heterocyclic systems like this compound often involves multi-step reactions. Key challenges include controlling regioselectivity in pyrazole and triazole coupling and ensuring stability of the sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl). Optimize by:
- Using ethanol or DMF as solvents for reflux reactions (6–8 hours) to enhance yield .
- Employing triethylamine as a base to neutralize byproducts and improve coupling efficiency .
- Monitoring intermediates via TLC (e.g., CHCl₃:CH₃OH = 95:5) to confirm reaction progression .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy to verify substituent positions on pyrazole and triazole rings .
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the piperazine or tetrahydrothiophene moieties .
Advanced Research Questions
Q. How can experimental design address long-term stability studies of this compound under varying physicochemical conditions?
- Methodological Answer: Adopt a split-plot design inspired by environmental chemistry studies:
- Variables: Temperature (4°C, 25°C, 40°C), pH (3–10), and light exposure .
- Analysis: HPLC or LC-MS to quantify degradation products over 6–12 months.
- Statistical framework: Use ANOVA to identify significant degradation pathways and interactions between variables .
Q. What computational strategies are effective in predicting the biological activity of this compound?
- Methodological Answer: Combine:
- Molecular docking (e.g., AutoDock Vina) with enzymes like 14-α-demethylase (PDB: 3LD6) to assess binding affinity .
- QSAR models to correlate substituent effects (e.g., methyl groups on pyrazole) with predicted bioactivity .
- MD simulations (GROMACS) to evaluate conformational stability of the piperazine linker in aqueous environments .
Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer: Apply:
- 2D NMR techniques (e.g., COSY, NOESY) to distinguish overlapping proton signals in crowded aromatic regions .
- Isotopic labeling (e.g., ¹³C-enriched precursors) to trace coupling efficiency in multi-step syntheses .
- Comparative crystallography with analogous compounds (e.g., triazolo-thiadiazine derivatives) to validate structural hypotheses .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound?
- Methodological Answer: Align with INCHEMBIOL project methodologies:
- Phase 1: Measure logP and solubility to model distribution in abiotic compartments .
- Phase 2: Use in vitro assays (e.g., microsomal stability tests) to predict metabolic pathways .
- Phase 3: Conduct ecotoxicology studies on model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
